An In-Depth Technical Guide to 6-(1H-pyrazol-1-yl)nicotinonitrile: A Core Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 6-(1H-pyrazol-1-yl)nicotinonitrile: A Core Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 6-(1H-pyrazol-1-yl)nicotinonitrile, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical architecture, plausible synthetic routes, and its pivotal role as a scaffold in the design of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Strategic Importance of the Pyrazolyl-Nicotinonitrile Moiety
The convergence of a pyrazole ring and a nicotinonitrile framework in 6-(1H-pyrazol-1-yl)nicotinonitrile creates a molecule with a unique electronic and structural profile, making it a valuable intermediate in the synthesis of bioactive compounds. The nicotinonitrile moiety, a pyridine ring bearing a nitrile group, is a common feature in a variety of pharmaceuticals, offering sites for molecular interactions and metabolic stability. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1]
The strategic combination of these two heterocyclic systems in 6-(1H-pyrazol-1-yl)nicotinonitrile has positioned it as a key building block in the development of targeted therapies, most notably in the realm of kinase inhibitors for oncology and inflammatory diseases.[2]
Chemical Structure and Properties
The chemical structure of 6-(1H-pyrazol-1-yl)nicotinonitrile is characterized by a pyrazole ring attached to the 6-position of a pyridine ring, which also bears a nitrile functional group at the 3-position.
Molecular Formula: C₉H₆N₄
Molecular Weight: 170.17 g/mol [3]
CAS Number: 956568-52-8[3]
The key structural features are the planar aromatic systems of the pyridine and pyrazole rings, and the linear nitrile group. This arrangement allows for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for its binding to biological targets.
Table 1: Physicochemical Properties of 6-(1H-pyrazol-1-yl)nicotinonitrile
| Property | Value | Source |
| Molecular Formula | C₉H₆N₄ | PubChem |
| Molecular Weight | 170.17 g/mol | [3] |
| CAS Number | 956568-52-8 | [3] |
| Appearance | Solid (predicted) | - |
| Storage | Sealed in dry, room temperature | [3] |
Proposed Synthesis of 6-(1H-pyrazol-1-yl)nicotinonitrile
The proposed synthesis involves the coupling of a halosubstituted nicotinonitrile, such as 6-chloronicotinonitrile or 6-bromonicotinonitrile, with pyrazole in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Reaction Principle
The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the halo-nicotinonitrile, followed by coordination of the pyrazole, deprotonation by the base, and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
Diagram 1: Proposed Synthesis of 6-(1H-pyrazol-1-yl)nicotinonitrile via Buchwald-Hartwig Amination
Caption: Proposed synthetic route to 6-(1H-pyrazol-1-yl)nicotinonitrile.
Proposed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies for similar substrates.[6][7] Optimization of reaction conditions may be necessary to achieve optimal yield and purity.
-
Reaction Setup: To an oven-dried Schlenk tube, add 6-chloronicotinonitrile (1.0 eq), pyrazole (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (0.1 eq).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 eq) to the Schlenk tube.
-
Solvent and Degassing: Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-(1H-pyrazol-1-yl)nicotinonitrile.
Characterization of 6-(1H-pyrazol-1-yl)nicotinonitrile
The structure of the synthesized 6-(1H-pyrazol-1-yl)nicotinonitrile would be confirmed using a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for 6-(1H-pyrazol-1-yl)nicotinonitrile
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the protons on the pyridine and pyrazole rings. The chemical shifts and coupling constants would be consistent with the substituted aromatic systems. |
| ¹³C NMR | Resonances for all nine carbon atoms, including the nitrile carbon, and the carbons of the pyridine and pyrazole rings. |
| IR (Infrared) Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2220-2240 cm⁻¹. Bands corresponding to C=N and C=C stretching of the aromatic rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (170.17 g/mol ). |
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 6-(1H-pyrazol-1-yl)nicotinonitrile scaffold is a valuable starting point for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Targeting PIM-1 Kinase
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival, proliferation, and apoptosis.[1] Several studies have shown that nicotinonitrile derivatives incorporating a pyrazole moiety exhibit potent inhibitory activity against PIM-1 kinase.[8][9] The pyrazolyl-nicotinonitrile core of 6-(1H-pyrazol-1-yl)nicotinonitrile serves as an excellent template for the design of PIM-1 inhibitors. The nitrogen atoms in the pyridine and pyrazole rings can form crucial hydrogen bonds with the hinge region of the kinase active site, while the nitrile group can be a key interaction point or a handle for further chemical modification to enhance potency and selectivity.
Targeting LRRK2 Kinase
Leucine-rich repeat kinase 2 (LRRK2) is another important drug target, particularly for neurodegenerative diseases such as Parkinson's disease. Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease.[10] The development of LRRK2 kinase inhibitors is an active area of research. The 1H-pyrazole moiety has been identified as a key pharmacophore in the design of potent and selective LRRK2 inhibitors.[10] The 6-(1H-pyrazol-1-yl)nicotinonitrile scaffold can be elaborated to generate novel LRRK2 inhibitors with potential therapeutic applications in neurodegenerative disorders.
Diagram 2: Mechanism of Action of a 6-(1H-pyrazol-1-yl)nicotinonitrile-based Kinase Inhibitor
Caption: Competitive inhibition of a kinase by a pyrazolyl-nicotinonitrile derivative.
Conclusion and Future Perspectives
6-(1H-pyrazol-1-yl)nicotinonitrile is a strategically important heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its straightforward, albeit proposed, synthesis via modern cross-coupling methodologies, combined with its inherent structural features, makes it an attractive starting material for the development of novel therapeutics. The demonstrated utility of the pyrazolyl-nicotinonitrile scaffold in targeting key kinases such as PIM-1 and LRRK2 underscores its relevance in the ongoing search for more effective treatments for cancer and neurodegenerative diseases. Future research will likely focus on the further derivatization of this core structure to optimize potency, selectivity, and pharmacokinetic properties, leading to the discovery of next-generation targeted therapies.
References
- Ali, S. S., Nafie, M. S., Farag, H. A., & Amer, A. M. (2023). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. RSC Advances, 13(35), 24633–24654.
- Hussein, E. M., et al. (2025). Some of the cyanopyridines have high PIM-1 kinase inhibitory activity. Journal of the Iranian Chemical Society.
- Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
-
(A) Pyrazole and cyanopyridine derivatives as PIM-1 kinase... - ResearchGate. (n.d.). Retrieved from [Link]
- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Medicinal Chemistry Letters.
-
Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
6-(1h-pyrazol-1-yl)nicotinonitrile (C9H6N4) - PubChemLite. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
- Targeting leucine-rich repeat kinase 2 (LRRK2) for the treatment of Parkinson's disease. (2019). Future Medicinal Chemistry.
- US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
- US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents. (n.d.).
- WO2014160810A1 - 6-(5-hydroxy-1h-pyrazol-1-yl)nicotinamide derivatives and their use as phd inhibitors - Google Patents. (n.d.).
- EP2008996A1 - Process for the production of pyrazoles - Google Patents. (n.d.).
-
6-(1H-Pyrazol-1-yl)nicotinonitrile - MySkinRecipes. (n.d.). Retrieved from [Link]
-
methyl 6-(1H-pyrazol-1-yl)nicotinate | C10H9N3O2 | CID 3741563 - PubChem. (n.d.). Retrieved from [Link]
-
NMR Data of compound 1 (CD3OD, 600 and 150 MHz for 1H and 13C, respectively). (n.d.). Retrieved from [Link]
-
1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease - PMC - NIH. (2020). Retrieved from [Link]
-
S1 Copies of by 1H and 13C NMR spectra: - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Retrieved from [Link]
-
The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease - PMC - PubMed Central. (2024). Retrieved from [Link]
- SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (2015). HETEROCYCLES, 91(6), 1211-1226.
-
LRRK2 inhibitors and their potential in the treatment of Parkinson's d - Dove Medical Press. (2016). Retrieved from [Link]
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. (n.d.). Retrieved from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (n.d.). Retrieved from [Link]
-
FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Retrieved from [Link]
-
Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC - NIH. (n.d.). Retrieved from [Link]
-
Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. (2024). Retrieved from [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - NIH. (2025). Retrieved from [Link]
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. EP2978752B1 - 6-(5-hydroxy-1h-pyrazol-1-yl)nicotinamide derivatives and their use as phd inhibitors - Google Patents [patents.google.com]
- 3. achmem.com [achmem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
